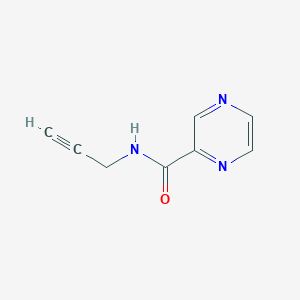![molecular formula C21H24N6O3 B2740435 5-amino-N-(3,4-dimethylphenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 866016-32-2](/img/structure/B2740435.png)
5-amino-N-(3,4-dimethylphenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a carboxamide group, and a triazole ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also contains a carboxamide group, which is a common functional group in organic chemistry .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amino group might be able to act as a base or nucleophile, the carboxamide group could potentially undergo hydrolysis, and the triazole ring might be able to participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure and functional groups. For example, the presence of an amino group could make the compound basic, and the presence of a carboxamide group could allow for hydrogen bonding .Scientific Research Applications
Chemistry and Synthesis
- 5-Amino-1,2,3-triazole derivatives, including compounds structurally related to 5-Amino-N-(3,4-dimethylphenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide, have been explored for their chemistry and synthesis processes. For instance, Albert (1970) discusses the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, further substituted in various positions by methyl or benzyl groups (Albert, 1970). Such compounds are obtained through the reduction of corresponding cyanotriazoles, which are derivatives of 4-amino-1,2,3-triazole-5-carboxamides.
Pharmacological Applications
- Triazole compounds, similar to the one , have been investigated for their potential pharmacological properties. For instance, Ferrini et al. (2015) describe the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule relevant for preparing peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015). This research highlights the potential use of triazole derivatives in the development of novel bioactive molecules.
Antimicrobial and Antitumor Activities
- The antimicrobial and antitumor activities of triazole derivatives have been a focus of several studies. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, Hassan et al. (2014) explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, examining their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential use of these compounds in cancer therapy (Hassan et al., 2014).
Synthetic and Structural Chemistry
- The structural chemistry of triazole compounds is also of interest. Albert (1971) investigated the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles, which are structurally related to the compound , providing insights into the behavior and transformations of these molecules under different conditions (Albert, 1971).
Future Directions
properties
IUPAC Name |
5-amino-N-(3,4-dimethylphenyl)-1-[2-(4-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-4-30-17-9-7-15(8-10-17)23-18(28)12-27-20(22)19(25-26-27)21(29)24-16-6-5-13(2)14(3)11-16/h5-11H,4,12,22H2,1-3H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVDZVWYURBTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2740357.png)
![1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2740358.png)





![N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2740367.png)
![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)
![(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2740371.png)


![N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740375.png)